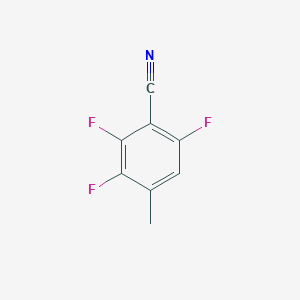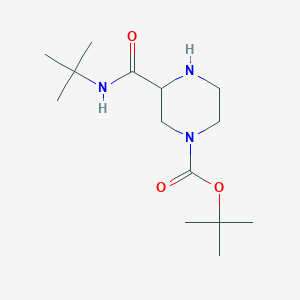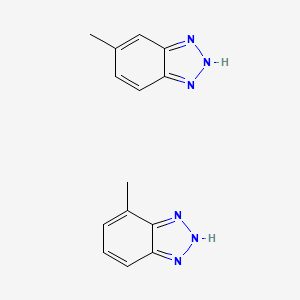
L-Arginine L-aspartate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Arginine L-aspartate is a compound formed by the combination of the amino acids arginine and aspartic acid. Arginine is a basic amino acid, while aspartic acid is an acidic amino acid. This compound is known for its role in various physiological processes, including protein synthesis, detoxification of ammonia, and nitric oxide production. It is commonly used as a dietary supplement to enhance athletic performance, support cardiovascular health, and improve overall well-being.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of arginine aspartate involves the reaction of L-arginine with L-aspartic acid in an aqueous solution. The molar ratio of L-arginine to L-aspartic acid is typically 1:1. The solution is then vacuum-concentrated at a temperature range of 50-80°C until complete dissolution is achieved. After removing 20-60% of the water content, the solution is cooled to 20-30°C. An organic hydrophilic solvent or a mixed solvent of a polar hydrophilic solvent and a non-polar hydrophilic solvent is slowly added. The mixture is then subjected to temperature reduction, crystallization, filtering, washing, and vacuum drying to obtain crystal L-arginine L-aspartate .
Industrial Production Methods: The industrial production of arginine aspartate follows a similar process but on a larger scale. The process is designed to ensure high purity (≥98%) and high yield (80-86%) of the product. The steps are optimized for ease of operation, good crystal form, and minimal caking, making the product suitable for transportation and use .
Analyse Chemischer Reaktionen
Types of Reactions: L-Arginine L-aspartate undergoes various chemical reactions, including:
Oxidation: The amino groups in arginine can be oxidized to form nitric oxide, a crucial signaling molecule in the body.
Reduction: The carboxyl groups in aspartic acid can be reduced to form corresponding alcohols.
Substitution: The amino and carboxyl groups can participate in substitution reactions to form derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like acyl chlorides and alkyl halides are employed under mild to moderate conditions.
Major Products Formed:
Oxidation: Nitric oxide and other nitrogen oxides.
Reduction: Alcohol derivatives of aspartic acid.
Substitution: Various substituted derivatives of arginine and aspartic acid
Wissenschaftliche Forschungsanwendungen
L-Arginine L-aspartate has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Plays a role in protein synthesis, cell signaling, and metabolic pathways.
Medicine: Used in the treatment of cardiovascular diseases, enhancing immune function, and improving athletic performance.
Industry: Employed in the production of dietary supplements and pharmaceuticals .
Wirkmechanismus
L-Arginine L-aspartate exerts its effects through several mechanisms:
Nitric Oxide Production: Arginine is converted to nitric oxide, which acts as a vasodilator, improving blood flow and reducing blood pressure.
Ammonia Detoxification: Aspartic acid participates in the urea cycle, helping to detoxify ammonia in the body.
Protein Synthesis: Both arginine and aspartic acid are involved in the synthesis of proteins, supporting muscle growth and repair
Vergleich Mit ähnlichen Verbindungen
L-Ornithine-L-Aspartate: Used in the management of hepatic encephalopathy.
L-Citrulline: A precursor to arginine, used to enhance nitric oxide production.
L-Glutamine: Involved in protein synthesis and immune function.
Uniqueness of Arginine Aspartate: L-Arginine L-aspartate is unique due to its dual role in nitric oxide production and ammonia detoxification. This combination makes it particularly effective in enhancing athletic performance and supporting cardiovascular health .
Eigenschaften
CAS-Nummer |
3054-35-1 |
|---|---|
Molekularformel |
C10H21N5O6 |
Molekulargewicht |
307.30 g/mol |
IUPAC-Name |
2-aminobutanedioic acid;(2R)-2-amino-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C6H14N4O2.C4H7NO4/c7-4(5(11)12)2-1-3-10-6(8)9;5-2(4(8)9)1-3(6)7/h4H,1-3,7H2,(H,11,12)(H4,8,9,10);2H,1,5H2,(H,6,7)(H,8,9)/t4-;/m1./s1 |
InChI-Schlüssel |
SUUWYOYAXFUOLX-PGMHMLKASA-N |
SMILES |
C(CC(C(=O)O)N)CN=C(N)N.C(C(C(=O)O)N)C(=O)O |
Isomerische SMILES |
C(C[C@H](C(=O)O)N)CN=C(N)N.C(C(C(=O)O)N)C(=O)O |
Kanonische SMILES |
C(CC(C(=O)O)N)CN=C(N)N.C(C(C(=O)O)N)C(=O)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![lithium;1,4,6,9-tetraoxa-5-boranuidaspiro[4.4]nonane-2,3,7,8-tetrone](/img/structure/B7908071.png)





![but-2-enedioic acid;(2R)-2-[2-[(1R)-1-(4-chlorophenyl)-1-phenylethoxy]ethyl]-1-methylpyrrolidine](/img/structure/B7908087.png)
![(1S,5R,7R,8R,11R,13R,14R)-8-[(2S,4S)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-9-methoxy-1,5,7,9,11,13-hexamethyl-15-[4-(4-pyridin-3-ylimidazol-1-yl)butyl]-3,17-dioxa-15-azabicyclo[12.3.0]heptadecane-4,6,12,16-tetrone](/img/structure/B7908092.png)

![4-acetamidobenzoic acid;9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one;1-(dimethylamino)propan-2-ol](/img/structure/B7908099.png)



![[(2S,6S,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl]methyl sulfamate](/img/structure/B7908152.png)
